4-bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by a bromine atom, an isopropyl group, a trifluoromethyl group, and a benzenesulfonamide group. This compound is of interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination: Starting with 2-(trifluoromethyl)benzenesulfonamide, bromination can be performed using bromine in the presence of a suitable catalyst.
Isopropyl Group Addition: The isopropyl group can be introduced through a nucleophilic substitution reaction using isopropylamine.
Trifluoromethylation: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the careful control of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: Amines or other reduced derivatives
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
4-Bromo-N-ethyl-2-(trifluoromethyl)benzenesulfonamide
4-Bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
4-Chloro-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide
Uniqueness: 4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-N-propan-2-yl-2-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO2S/c1-6(2)15-18(16,17)9-4-3-7(11)5-8(9)10(12,13)14/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENBDRZSOQYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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